![molecular formula C16H28N2O3 B2468437 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-cyclohexylurea CAS No. 899957-78-9](/img/structure/B2468437.png)

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-cyclohexylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

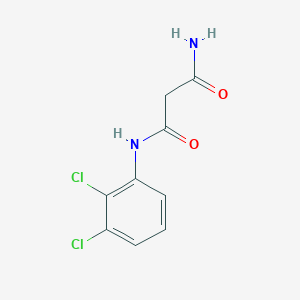

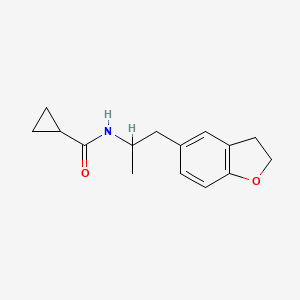

“1,4-Dioxaspiro[4.5]decan-2-ylmethyl” is a chemical compound that is part of the structure of many other compounds . It has a molecular weight of 172.22 .

Molecular Structure Analysis

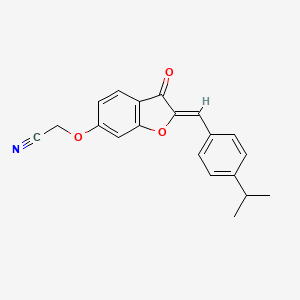

The molecular structure of “1,4-Dioxaspiro[4.5]decan-2-ylmethyl” compounds is characterized by a spirocyclic structure, which includes a cyclical ether and a cyclohexane ring .Chemical Reactions Analysis

The chemical reactions involving “1,4-Dioxaspiro[4.5]decan-2-ylmethyl” compounds can be complex and varied, depending on the specific compound and the conditions of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Dioxaspiro[4.5]decan-2-ylmethyl” compounds can vary widely. For example, “1,4-Dioxaspiro[4.5]decan-2-ylmethanol” has a molecular weight of 172.221 Da and a monoisotopic mass of 172.109940 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Techniques : This compound has been synthesized using various methods. For instance, Becker and Flynn (1992) demonstrated a synthesis process involving reductive homologation and a double-Mannich condensation (Becker & Flynn, 1992). Similarly, Kurniawan et al. (2017) synthesized novel compounds from oleic acid using a sonochemical method, indicating its potential as a biolubricant (Kurniawan et al., 2017).

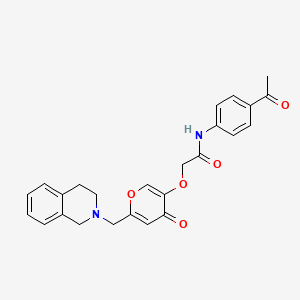

Bifunctional Synthetic Intermediate : Zhang Feng-bao (2006) noted its use as a bifunctional synthetic intermediate in the production of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).

Chemical Properties and Applications : Farkas et al. (2015) explored the chemical properties of derivatives of this compound, specifically investigating their synthesis through palladium-catalysed aminocarbonylation (Farkas, Petz, & Kollár, 2015). Tsai et al. (2008) studied its role as an intermediate in asymmetric synthesis of α-hydroxyalkanoic acids (Tsai, Su, & Lin, 2008).

Synthesis of Complex Molecules : The compound has been used in the synthesis of complex molecules such as vic-dioximes and their metal complexes, as explored by Canpolat and Kaya (2004) (Canpolat & Kaya, 2004).

Biological Evaluation

Nematicidal Activity : Srinivas et al. (2008) synthesized derivatives for antibacterial, antifungal, and nematicidal activities, highlighting its potential in pest control (Srinivas, Nagaraj, & Reddy, 2008).

Receptor Agonists : Franchini et al. (2017) reported on derivatives of this compound as 5-HT1A receptor agonists, useful in neurological and pain control applications (Franchini et al., 2017).

Stereochemical Studies : Neilson et al. (1971) conducted stereochemical studies of optically active derivatives, contributing to our understanding of molecular interactions in organic chemistry (Neilson, Zakir, & Scrimgeour, 1971).

Phase Equilibria and Solubility

- Solubility in Sustainable Solvents : Melo et al. (2012) examined the solubility of 1,4-dioxaspiro[4.5]decane-2-methanol in sustainable solvents, contributing to the design of alternative reactions and extraction/separation processes (Melo, Rodrigues, Bogel-Łukasik, & Bogel-Łukasik, 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O3/c19-15(18-13-7-3-1-4-8-13)17-11-14-12-20-16(21-14)9-5-2-6-10-16/h13-14H,1-12H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCKSOHCMYHZMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2COC3(O2)CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-cyclohexylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2468355.png)

![tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate](/img/structure/B2468356.png)

![[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2468361.png)

![5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2468368.png)

![2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide](/img/structure/B2468370.png)

![(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2468374.png)

![1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2468375.png)